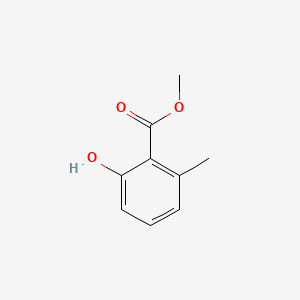

Methyl 2-hydroxy-6-methylbenzoate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 2-hydroxy-6-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-6-4-3-5-7(10)8(6)9(11)12-2/h3-5,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPNCYIZKJTXKRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40342759 | |

| Record name | Methyl 2-hydroxy-6-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33528-09-5 | |

| Record name | Benzoic acid, 2-hydroxy-6-methyl-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033528095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-hydroxy-6-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-hydroxy-6-methylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 6-METHYLSALICYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7I0LI71IJ1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Methyl 2-hydroxy-6-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of Methyl 2-hydroxy-6-methylbenzoate (CAS No: 33528-09-5), a key aromatic ester with applications in various scientific fields. This document details its physicochemical characteristics, spectral data, and safety information. Furthermore, it outlines a plausible synthetic route and discusses its known biological activities, offering valuable insights for researchers in organic synthesis, analytical chemistry, and drug discovery.

Chemical and Physical Properties

This compound is a derivative of benzoic acid, characterized by a methyl ester functional group and two substituents on the benzene ring: a hydroxyl group at position 2 and a methyl group at position 6. Its physical state is a powder.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 33528-09-5 | [2] |

| Molecular Formula | C₉H₁₀O₃ | [2] |

| Molecular Weight | 166.18 g/mol | [2] |

| Boiling Point | 230.2 °C | |

| Melting Point | Not available | |

| Water Solubility | Limited solubility | [3] |

| Topological Polar Surface Area (TPSA) | 46.53 Ų | [2] |

| LogP (octanol-water partition coefficient) | 1.48722 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Rotatable Bonds | 1 | [2] |

Spectral Data

2.1. Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) data for this compound shows characteristic fragmentation patterns. Key mass-to-charge ratio (m/z) peaks are observed at 166 (molecular ion), 134, and 106.[4]

2.2. Infrared (IR) Spectroscopy

The IR spectrum of a related compound, methyl salicylate, shows a broad absorption band due to the O-H stretching of the hydroxyl group, typically around 3200 cm⁻¹. A strong absorption peak corresponding to the C=O stretching of the ester group is expected around 1700 cm⁻¹.

2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of the related methyl salicylate shows distinct signals for the aromatic protons, the hydroxyl proton, and the methyl ester protons. For this compound, an additional singlet corresponding to the methyl group on the ring would be expected.

-

¹³C NMR: The carbon-13 NMR spectrum of methyl salicylate reveals separate signals for each of the eight carbon atoms in the molecule, reflecting their different chemical environments. The spectrum of this compound would show an additional signal for the carbon of the ring-attached methyl group.

Synthesis and Purification

A plausible synthetic route for this compound involves a multi-step process starting from 2-methyl-6-nitrobenzoic acid or its methyl ester.[5]

3.1. Experimental Protocol: A Generalized Synthetic Approach

The synthesis can be broadly divided into the following key steps, as inferred from related patent literature.[5] A detailed, step-by-step protocol for the specific synthesis and purification of the target compound is not available in the public domain.

-

Reduction of the Nitro Group: The starting material, 2-methyl-6-nitrobenzoic acid or its methyl ester, undergoes reduction of the nitro group to an amino group. This is typically achieved through catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) in a suitable solvent like methanol.[5]

-

Diazotization of the Amino Group: The resulting 2-amino-6-methylbenzoic acid (or its ester) is then subjected to diazotization. This reaction is carried out in an acidic medium, typically with nitrous acid (generated in situ from sodium nitrite and a strong acid), to form a diazonium salt.[5]

-

Hydrolysis of the Diazonium Salt: The diazonium salt is subsequently hydrolyzed to introduce a hydroxyl group onto the aromatic ring. This is usually achieved by heating the aqueous solution of the diazonium salt.[5]

-

Esterification: If the starting material was the carboxylic acid, the final step is the esterification of the carboxylic acid group to form the methyl ester. This can be accomplished by reacting the 2-hydroxy-6-methylbenzoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid.[5]

3.2. Purification

The crude product obtained from the synthesis would likely require purification. Common techniques for purifying organic compounds like this compound include:

-

Extraction: To separate the product from water-soluble impurities.

-

Chromatography: Column chromatography using silica gel is a standard method for separating the desired product from byproducts and unreacted starting materials.

-

Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent can be an effective purification method.

Biological Activity and Potential Applications

This compound has been identified as a bioactive molecule with insecticidal properties.[1] It has shown efficacy against ants (formicidae) and has been used as an insecticide in studies involving model organisms like Drosophila melanogaster (fruit fly) and Caenorhabditis elegans (nematode).[1]

The precise mechanism of its insecticidal action and the specific signaling pathways involved have not been fully elucidated in the available literature. However, the insecticidal activity of related benzoate esters suggests potential modes of action such as acting as contact toxicants or fumigants.[6][7]

Given its structural similarity to other biologically active phenolic compounds, this compound may also warrant investigation for other pharmacological activities.

Safety Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

-

H302: Harmful if swallowed.[4]

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be observed when handling this compound. Work should be conducted in a well-ventilated area.

Visualizations

Diagram 1: Proposed Synthetic Pathway

Caption: A generalized workflow for the synthesis of this compound.

Diagram 2: Logical Relationship of Properties and Applications

Caption: Interrelation of chemical properties and potential applications.

References

- 1. 2-Hydroxy-6-methylbenzoic acid methyl ester | CymitQuimica [cymitquimica.com]

- 2. chemscene.com [chemscene.com]

- 3. CAS 33528-09-5: Benzoic acid,2-hydroxy-6-methyl-, methyl e… [cymitquimica.com]

- 4. This compound | C9H10O3 | CID 584223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid - Google Patents [patents.google.com]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physical Properties of Methyl 2-hydroxy-6-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-hydroxy-6-methylbenzoate, an aromatic ester, is a compound of interest in various fields of chemical research, including synthetic organic chemistry and drug discovery. A thorough understanding of its physical properties is fundamental for its application, purification, and characterization. This technical guide provides a comprehensive overview of the key physical and spectroscopic properties of this compound, along with detailed experimental protocols for their determination.

Core Physical Properties

The physical characteristics of a compound are crucial for its handling, formulation, and integration into chemical processes. The table below summarizes the key physical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀O₃ | --INVALID-LINK--[1] |

| Molecular Weight | 166.17 g/mol | --INVALID-LINK--[1] |

| Melting Point | 31-32 °C | --INVALID-LINK--[2] |

| Boiling Point (Predicted) | 230.2 ± 20.0 °C | --INVALID-LINK--[2] |

| Density (Predicted) | 1.169 ± 0.06 g/cm³ | --INVALID-LINK--[2] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in ethanol, ether, acetone, and other organic solvents; slightly soluble in water. | --INVALID-LINK--[3] |

Spectroscopic Data

Spectroscopic analysis is indispensable for the structural elucidation and identification of organic compounds. The following sections detail the Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR)

The ¹H NMR spectrum of a related compound, methyl 2-hydroxybenzoate, shows characteristic signals for the aromatic protons, the methyl ester protons, and the hydroxyl proton. For this compound, the additional methyl group on the aromatic ring would introduce another singlet in the aliphatic region and influence the chemical shifts and splitting patterns of the aromatic protons. A detailed analysis of the ¹H NMR spectrum of methyl 2-hydroxybenzoate reveals distinct chemical environments for its hydrogen atoms.[4]

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum of methyl 2-hydroxybenzoate shows eight distinct signals, corresponding to the eight unique carbon environments in the molecule.[5] For this compound, one would expect nine distinct signals due to the additional methyl group.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of the related compound, methyl 2-hydroxybenzoate, displays characteristic absorption bands.[6]

| Wavenumber (cm⁻¹) | Assignment |

| ~3200 (broad) | O-H stretch (hydroxyl group) |

| ~2955 | C-H stretch (methyl group) |

| ~1680 | C=O stretch (ester carbonyl) |

| 1300-1100 | C-O stretch |

Experimental Protocols

This section provides detailed methodologies for the determination of the physical and spectroscopic properties of this compound.

Determination of Melting Point (Capillary Method)

Objective: To determine the temperature range over which the solid compound melts.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus or Thiele tube with heating oil

-

Thermometer

Procedure:

-

Ensure the sample is dry and finely powdered.

-

Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus or attach it to a thermometer and place it in a Thiele tube.

-

Heat the sample at a rate of approximately 10-15 °C per minute for a preliminary determination.

-

Once a rough melting point is observed, allow the apparatus to cool.

-

For an accurate determination, repeat the process with a fresh sample, heating at a slower rate of 1-2 °C per minute as the temperature approaches the previously observed melting point.

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Determination of Boiling Point (Thiele Tube Method)

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Materials:

-

This compound sample

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thiele tube filled with mineral oil

-

Thermometer

-

Bunsen burner or other heat source

Procedure:

-

Place a small amount of the liquid sample into the small test tube.

-

Invert the sealed capillary tube and place it into the test tube with the open end submerged in the liquid.

-

Attach the test tube to a thermometer.

-

Suspend the thermometer and test tube assembly in the Thiele tube, ensuring the sample is below the oil level.

-

Gently heat the side arm of the Thiele tube.

-

Observe a stream of bubbles emerging from the open end of the capillary tube as the liquid heats up and its vapor pressure increases.

-

When a continuous and rapid stream of bubbles is observed, remove the heat source.

-

As the apparatus cools, the bubbling will slow down and stop. The temperature at which the liquid is drawn back into the capillary tube is the boiling point.

Synthesis of this compound (Fischer Esterification)

Objective: To synthesize this compound from 2-hydroxy-6-methylbenzoic acid and methanol.

Materials:

-

2-hydroxy-6-methylbenzoic acid

-

Methanol (excess)

-

Concentrated sulfuric acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 2-hydroxy-6-methylbenzoic acid in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Attach a reflux condenser and heat the mixture to reflux for a specified period (e.g., 1-2 hours).

-

After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water.

-

Extract the aqueous layer with an organic solvent like diethyl ether.

-

Wash the combined organic layers with sodium bicarbonate solution to neutralize any unreacted acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the product by a suitable method, such as recrystallization or column chromatography.[7]

Caption: Synthesis of this compound via Fischer Esterification.

Conclusion

This technical guide has provided a detailed summary of the essential physical and spectroscopic properties of this compound. The inclusion of standardized experimental protocols offers a practical resource for researchers and professionals in the fields of chemistry and drug development, facilitating the accurate characterization and utilization of this compound. A comprehensive understanding of these fundamental properties is paramount for advancing research and development efforts involving this compound.

References

- 1. This compound | C9H10O3 | CID 584223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-HYDROXY-6-METHYLBENZOIC ACID METHYL ESTER | 33528-09-5 [amp.chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 13C nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl salicylate C13 13-C nmr carbon-13 oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Methyl 2-hydroxy-6-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the analytical methodologies employed in the structural elucidation of Methyl 2-hydroxy-6-methylbenzoate. By integrating data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, this document offers a detailed roadmap for the unambiguous identification and characterization of this compound. All quantitative data is presented in clearly structured tables, and detailed experimental protocols for the key analytical techniques are provided.

Molecular Formula and Structure

The initial step in the structure elucidation of any unknown compound is the determination of its molecular formula. For this compound, this is established as C₉H₁₀O₃.[1][2] This formula provides the foundation for subsequent spectroscopic analysis, allowing for the calculation of the degree of unsaturation and guiding the interpretation of spectral data.

Spectroscopic Data Analysis

The core of structure elucidation lies in the interpretation of spectroscopic data. The following sections detail the analysis of Mass Spectrometry, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy data for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound exhibits a molecular ion peak ([M]⁺) that confirms the molecular weight of the compound.

Table 1: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 166 | Molecular Ion ([M]⁺) |

| 135 | [M - OCH₃]⁺ |

| 107 | [M - COOCH₃]⁺ |

| 77 | [C₆H₅]⁺ |

Data sourced from NIST WebBook.[3]

The fragmentation pattern is consistent with the proposed structure, showing losses of the methoxy group (-OCH₃) and the entire methoxycarbonyl group (-COOCH₃), as well as a peak corresponding to the phenyl group.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of a hydroxyl group, an ester carbonyl group, and an aromatic ring.

Table 2: Infrared Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 (broad) | O-H stretch (hydroxyl) |

| ~1720 | C=O stretch (ester) |

| ~1600, ~1480 | C=C stretch (aromatic ring) |

| ~1250 | C-O stretch (ester) |

Note: The exact peak positions can vary slightly based on the sample preparation method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule. For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms in the structure.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~170 | C=O (ester) |

| ~160 | C-OH (aromatic) |

| ~140 | C-CH₃ (aromatic) |

| ~130 | CH (aromatic) |

| ~125 | C-COOCH₃ (aromatic) |

| ~120 | CH (aromatic) |

| ~115 | CH (aromatic) |

| ~52 | O-CH₃ (ester) |

| ~20 | Ar-CH₃ |

Note: These are predicted chemical shifts based on typical values for similar structures. Experimental data should be obtained for precise assignment.

The ¹H NMR spectrum provides information about the different types of protons and their connectivity. The spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl ester protons, the aromatic methyl protons, and the hydroxyl proton.

Table 4: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proton Assignment |

| ~10-11 | Singlet | 1H | -OH |

| ~7.2-7.4 | Multiplet | 1H | Ar-H |

| ~6.7-6.9 | Multiplet | 2H | Ar-H |

| ~3.9 | Singlet | 3H | -OCH₃ |

| ~2.5 | Singlet | 3H | Ar-CH₃ |

Note: These are predicted chemical shifts and multiplicities. The exact appearance of the aromatic proton signals will depend on the coupling constants.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate data acquisition.

Mass Spectrometry (GC-MS)

A standard protocol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis is as follows:

-

Sample Preparation: Dissolve a small amount of this compound in a volatile solvent such as methanol or dichloromethane to a concentration of approximately 1 mg/mL.

-

Instrumentation: Use a GC-MS system equipped with a capillary column suitable for the analysis of aromatic compounds (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column).

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 500.

-

Ion Source Temperature: 230 °C.

-

Infrared (IR) Spectroscopy

A typical protocol for obtaining an IR spectrum using the Attenuated Total Reflectance (ATR) technique is as follows:

-

Instrument Setup: Ensure the ATR crystal is clean. Record a background spectrum.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the IR spectrum over the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following is a general protocol for acquiring ¹H and ¹³C NMR spectra:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data by applying a Fourier transform, phasing, and baseline correction.

-

Integrate the signals and determine the chemical shifts and coupling constants.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans will be required compared to ¹H NMR to obtain an adequate signal-to-noise ratio.

-

Process the data similarly to the ¹H NMR spectrum to obtain the chemical shifts of the carbon signals.

-

Conclusion

The combination of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy provides a powerful and comprehensive approach to the structure elucidation of this compound. The data presented in this guide, along with the detailed experimental protocols, offer a robust framework for the unambiguous identification and characterization of this molecule, which is of significant interest to researchers and professionals in the fields of chemistry and drug development.

References

An In-depth Technical Guide to Methyl 2-hydroxy-6-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2-hydroxy-6-methylbenzoate, a significant chemical compound with applications in various scientific domains. This document details its chemical identity, physicochemical properties, and a key synthesis protocol, offering valuable insights for professionals in research and drug development.

Chemical Identity

IUPAC Name: this compound[1]

Synonyms:

-

Methyl 6-methylsalicylate[1]

-

Benzoic acid, 2-hydroxy-6-methyl-, methyl ester[1]

-

2,6-Cresotic acid, methyl ester[1]

-

2-HYDROXY-6-METHYLBENZOIC ACID METHYL ESTER[1]

-

Methyl salicylate impurity L[1]

Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₃ | [1][2][3] |

| Molecular Weight | 166.17 g/mol | [1][3] |

| CAS Number | 33528-09-5 | [1][2] |

| Appearance | Powder | [3] |

| Topological Polar Surface Area (TPSA) | 46.53 Ų | [2] |

| LogP | 1.48722 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Rotatable Bonds | 1 | [2] |

Experimental Protocols

Synthesis of this compound

A documented method for the synthesis of this compound involves a multi-step process starting from 2-methyl-6-nitrobenzoic acid or its methyl ester. This process is a key part of the synthesis of 2-methoxy-6-methylbenzoic acid.[4]

Step 1: Reduction Hydrogenation Reaction

-

Raw Material: 2-methyl-6-nitrobenzoic acid or 2-methyl-6-nitrobenzoic acid methyl ester.

-

Solvent: Methanol.

-

Hydrogen Source: Hydrogen gas.

-

Catalyst: Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C).

-

Product: 2-amino-6-methylbenzoic acid or 2-amino-6-methylbenzoic acid methyl ester.

-

Procedure: The raw material is subjected to hydrogenation reduction in methanol using the specified catalyst.[4]

Step 2: Diazotization, Hydrolysis, and Esterification (One-Pot Reaction)

-

Raw Material: The product from the reduction step.

-

Solvent: Methanol.

-

Reagent: A diazotization reagent.

-

Product: this compound.

-

Procedure: The amino--intermediate undergoes a one-pot reaction involving diazotization, followed by hydrolysis and esterification in a methanol solvent to yield the target compound.[4]

The crude product obtained from this process is often a mixture containing both this compound and Methyl 2-methoxy-6-methylbenzoate, which can then be separated or used directly in subsequent methylation reactions.[4]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound as described in the experimental protocol.

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide to Methyl 2-hydroxy-6-methylbenzoate (CAS: 33528-09-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-hydroxy-6-methylbenzoate, a substituted derivative of methyl salicylate, is a chemical compound with emerging interest in various scientific domains. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, extensive spectroscopic analysis, and a review of its known biological activities. The information is curated to support research and development activities, offering a foundational understanding of this compound for further investigation.

Chemical and Physical Properties

This compound is a solid at room temperature.[1] It is characterized by the molecular formula C₉H₁₀O₃ and a molecular weight of 166.18 g/mol .[2] This compound is soluble in organic solvents but has limited solubility in water.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 33528-09-5 | [2] |

| Molecular Formula | C₉H₁₀O₃ | [2] |

| Molecular Weight | 166.18 g/mol | [2] |

| Physical Form | Solid | [1] |

| Purity | ≥96% | [2] |

| Topological Polar Surface Area (TPSA) | 46.53 Ų | [2] |

| logP | 1.48722 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Rotatable Bonds | 1 | [2] |

Synthesis

The primary method for the synthesis of this compound is the Fischer esterification of 2-hydroxy-6-methylbenzoic acid with methanol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification

This protocol describes the synthesis of this compound from 2-hydroxy-6-methylbenzoic acid and methanol using sulfuric acid as a catalyst.

Materials:

-

2-hydroxy-6-methylbenzoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated solution)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

To a solution of 2-hydroxy-6-methylbenzoic acid (1.0 equivalent) in anhydrous methanol (10-20 equivalents), slowly add concentrated sulfuric acid (0.1-0.2 equivalents) while cooling in an ice bath.

-

The reaction mixture is then heated to reflux and stirred for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the excess methanol is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

-

The crude this compound is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Diagram 1: Synthetic Pathway for this compound

Caption: Fischer esterification of 2-hydroxy-6-methylbenzoic acid.

Spectroscopic Data

The structure of this compound has been confirmed by various spectroscopic techniques.

¹H NMR Spectroscopy

Table 2: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10.74 | Singlet | 1H | Ar-OH |

| ~7.2-7.4 | Multiplet | 1H | Ar-H |

| ~6.7-6.9 | Multiplet | 2H | Ar-H |

| 3.93 | Singlet | 3H | -OCH₃ |

| ~2.4 | Singlet | 3H | Ar-CH₃ |

Note: The exact chemical shifts of the aromatic protons may vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

Table 3: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~170 | C=O (ester) |

| ~160 | C-OH |

| ~138 | C-CH₃ |

| ~130-135 | Ar-C |

| ~115-125 | Ar-C |

| ~110 | Ar-C |

| ~52 | -OCH₃ |

| ~20 | Ar-CH₃ |

Note: The exact chemical shifts may vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

Table 4: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200 | Broad | O-H stretch (hydroxyl) |

| ~2955 | Medium | C-H stretch (methyl) |

| ~1680 | Strong | C=O stretch (ester) |

| ~1600-1450 | Medium | C=C stretch (aromatic ring) |

| ~1300-1100 | Strong | C-O stretch |

Mass Spectrometry

The mass spectrum of this compound shows a molecular ion peak [M]⁺ at m/z 166.[2]

Table 5: Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment |

| 166 | [C₉H₁₀O₃]⁺ (Molecular Ion) |

| 134 | [M - CH₃OH]⁺ |

| 106 | [M - COOCH₃ - H]⁺ |

Biological Activity

While specific studies on the biological activity of this compound are limited, research on related hydroxybenzoate derivatives suggests potential antimicrobial and antifungal properties. Further investigation is required to fully elucidate the biological profile of this compound.

Diagram 2: General Workflow for Antimicrobial Susceptibility Testing

Caption: Workflow for determining antimicrobial activity.

Safety and Handling

This compound is classified as an irritant and is harmful if swallowed.[2] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This technical guide provides a comprehensive summary of the available information on this compound (CAS 33528-09-5). The detailed data on its physicochemical properties, synthesis, and spectroscopic characteristics serve as a valuable resource for researchers. While preliminary indications from related compounds suggest potential biological activity, further dedicated studies are necessary to explore its therapeutic and other applications. The provided experimental frameworks can guide future research in these areas.

References

- 1. CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid - Google Patents [patents.google.com]

- 2. mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

The Natural Occurrence of Methyl 2-hydroxy-6-methylbenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-hydroxy-6-methylbenzoate, also known as methyl 6-methylsalicylate, is a naturally occurring phenolic compound with significant biological activity, notably as a semiochemical in insects. This technical guide provides a comprehensive overview of its natural sources, with a focus on its role as an insect pheromone. It details the experimental protocols for the isolation, identification, and quantification of this compound from natural sources and presents a hypothesized biosynthetic pathway based on current scientific understanding. This document is intended to be a valuable resource for researchers in the fields of chemical ecology, natural product chemistry, and drug development.

Natural Occurrence

This compound has been identified as a key semiochemical in several insect species, primarily ants. Its primary role is in chemical communication, functioning as both a trail and a sex pheromone.

In Insects

The most well-documented occurrences of this compound are in the context of insect chemical communication.

-

As a Trail Pheromone in Mayriella overbecki : This myrmicine ant utilizes this compound as a crucial component of its trail pheromone, which originates from the poison gland. Notably, of the ten compounds identified in the poison gland secretions, only this compound was found to elicit trail-following behavior in foraging and nest emigration activities.

-

As a Sex Pheromone in Polyergus rufescens : In the slave-making ant Polyergus rufescens, this compound is the major component of the mandibular gland secretion of queens, where it functions as a sex pheromone to attract males.

Quantitative Data

While precise quantitative data with statistical analysis is limited in the available literature, the relative abundance of this compound in the specified glands has been reported.

| Organism | Gland/Source | Compound | Relative Abundance | Role |

| Polyergus rufescens (Queen) | Mandibular Gland | This compound | Major Component | Sex Pheromone |

| Mayriella overbecki (Worker) | Poison Gland | This compound | Active Component | Trail Pheromone |

Experimental Protocols

The isolation and identification of this compound from insect sources typically involve the extraction of glandular contents followed by chromatographic and spectrometric analysis.

Gland Extraction

Two primary methods are employed for the extraction of glandular secretions:

-

Solvent Extraction: This method involves the dissection of the target glands (e.g., mandibular or poison glands) from the insect under a microscope. The dissected glands are then immersed in a suitable organic solvent, such as hexane or dichloromethane, to extract the volatile and semi-volatile compounds. The resulting extract can be concentrated and directly analyzed.

-

Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that uses a fused-silica fiber coated with a stationary phase to adsorb volatile and semi-volatile compounds from the headspace of a sample or directly from the gland. The adsorbed compounds are then thermally desorbed into the injection port of a gas chromatograph.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the cornerstone technique for the separation and identification of volatile and semi-volatile compounds like this compound from complex natural extracts.

Typical GC-MS Parameters:

-

Gas Chromatograph (GC):

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.

-

Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.

-

Oven Temperature Program: An initial temperature of around 40-60°C is held for a few minutes, followed by a ramp of 5-10°C/min to a final temperature of 250-280°C, which is then held for several minutes.

-

Injector: Splitless mode is often used for trace analysis. The injector temperature is typically set to 250°C.

-

-

Mass Spectrometer (MS):

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: m/z 40-500.

-

Identification: The identification of this compound is achieved by comparing its mass spectrum and retention time with that of an authentic standard. The mass spectrum is characterized by a molecular ion peak (M+) at m/z 166 and characteristic fragment ions.

-

Experimental Workflow Diagram

Caption: Workflow for the extraction and identification of this compound.

Biosynthetic Pathway

The complete biosynthetic pathway of this compound in insects has not been fully elucidated. However, based on known pathways for similar compounds in other organisms, a plausible route can be hypothesized. The proposed pathway involves two key steps: the synthesis of the precursor, 6-methylsalicylic acid, followed by its methylation.

Hypothesized Biosynthesis of 6-Methylsalicylic Acid

It is likely that 6-methylsalicylic acid is synthesized via a polyketide synthase (PKS) pathway, similar to its biosynthesis in fungi like Penicillium patulum. PKS enzymes catalyze the iterative condensation of small carboxylic acid units to produce a polyketide chain, which then undergoes cyclization and aromatization to form the final product. In insects, this process could be carried out by an endogenous PKS or by a microbial symbiont.

Methylation of 6-Methylsalicylic Acid

The final step in the biosynthesis is the methylation of the carboxylic acid group of 6-methylsalicylic acid to form the methyl ester. This reaction is likely catalyzed by an O-methyltransferase (OMT), which utilizes S-adenosyl-L-methionine (SAM) as the methyl donor. While a specific 6-methylsalicylic acid methyltransferase has not yet been identified in insects, OMTs that act on various phenolic compounds are known to be present in these organisms.

Proposed Biosynthetic Pathway Diagram

Caption: Hypothesized biosynthetic pathway of this compound.

Conclusion

This compound is a naturally occurring compound with a defined and critical role in the chemical communication of certain insect species. This guide has summarized its known natural occurrences, provided detailed experimental protocols for its analysis, and proposed a logical biosynthetic pathway. Further research is warranted to precisely quantify its concentration in natural sources and to fully elucidate the enzymatic machinery responsible for its biosynthesis in insects. Such knowledge will not only advance our understanding of chemical ecology but may also open avenues for the development of novel pest management strategies and other biotechnological applications.

Unveiling the Bioactivity of Methyl 2-hydroxy-6-methylbenzoate: A Technical Guide to Screening and Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-hydroxy-6-methylbenzoate, a derivative of salicylic acid, presents a compelling scaffold for biological investigation. This technical guide provides a comprehensive overview of the methodologies and experimental protocols required for the systematic screening of its biological activities. While quantitative data for this specific compound remains limited in publicly available literature, this document extrapolates from established knowledge of closely related salicylate derivatives to propose a robust framework for its evaluation. This guide details protocols for assessing its potential antimicrobial, anti-inflammatory, and anticancer properties, and explores the potential signaling pathways it may modulate. All quantitative data from analogous compounds are summarized for comparative analysis, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate understanding.

Introduction

This compound, also known as methyl 6-methylsalicylate, is an aromatic ester with a structural resemblance to salicylic acid, the primary metabolite of the widely used nonsteroidal anti-inflammatory drug (NSAID), aspirin. The salicylate scaffold is a well-established pharmacophore known to exhibit a wide range of biological activities. Derivatives of salicylic acid have been extensively studied for their anti-inflammatory, analgesic, antipyretic, antimicrobial, and anticancer properties. The addition of a methyl group at the 6-position of the benzene ring in this compound may influence its physicochemical properties, such as lipophilicity and steric hindrance, potentially modulating its biological activity and target interactions.

This guide serves as a foundational resource for researchers embarking on the biological activity screening of this compound. It provides detailed experimental protocols, illustrative data from related compounds, and visual representations of key biological processes to aid in the design and execution of a comprehensive screening cascade.

Potential Biological Activities and Underlying Mechanisms

Based on the known activities of structurally similar salicylate derivatives, this compound is hypothesized to possess the following biological properties:

Antimicrobial Activity

Benzoate derivatives are recognized for their antimicrobial properties. The proposed mechanism often involves the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nutrient transport.

Anti-inflammatory Activity

Salicylates are renowned for their anti-inflammatory effects, primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis.[1] Additionally, salicylates can modulate inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Anticancer Activity

Certain benzoate esters have demonstrated potential as anticancer agents. The proposed mechanisms are diverse and can include the induction of apoptosis, cell cycle arrest, and the inhibition of signaling pathways crucial for cancer cell proliferation and survival.

Experimental Protocols for Biological Activity Screening

This section outlines detailed protocols for the in vitro screening of this compound for its potential antimicrobial, anti-inflammatory, and anticancer activities.

Antimicrobial Activity Assays

A fundamental step in antimicrobial screening is the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly used technique.

Protocol:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a concentration of 10 mg/mL.

-

Preparation of Microbial Inoculum: Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth medium overnight at 37°C. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution with the appropriate broth medium to achieve a range of concentrations (e.g., 512 µg/mL to 1 µg/mL).

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth is observed.

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Protocol:

-

Subculturing: Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that showed no visible growth.

-

Plating: Spread the aliquot onto a fresh agar plate.

-

Incubation: Incubate the plates at 37°C for 24 hours.

-

Determination of MBC: The MBC is the lowest concentration that results in no bacterial growth on the agar plate.

Anti-inflammatory Activity Assay

The anti-inflammatory potential can be assessed by measuring the inhibition of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a vehicle control (cells + media), a negative control (cells + LPS), and a positive control (cells + LPS + a known anti-inflammatory drug, e.g., dexamethasone).

-

Nitrite Measurement: After incubation, collect the cell culture supernatant. Determine the concentration of nitrite (a stable product of NO) using the Griess reagent system.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Anticancer Activity Assays

The cytotoxic effect of the compound on cancer cells can be evaluated using assays that measure cell viability.

This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells, A549 lung cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Potential Signaling Pathways

The biological effects of this compound are likely mediated through the modulation of key signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Salicylates have been shown to inhibit this pathway.

MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in inflammation and cell proliferation. It consists of a series of protein kinases that are sequentially activated. Salicylates can interfere with this pathway, leading to a reduction in inflammatory responses.

Data Presentation: Illustrative Quantitative Data from Related Compounds

Table 1: Illustrative Antimicrobial Activity of Benzoate Derivatives

| Compound | Organism | MIC (µg/mL) |

| Methyl Paraben | Escherichia coli | 1000 |

| Methyl Paraben | Staphylococcus aureus | 500 |

| Salicylic Acid | Staphylococcus aureus | 62.5 |

| Salicylic Acid | Candida albicans | 125 |

Table 2: Illustrative Anti-inflammatory Activity of Salicylate Derivatives

| Compound | Assay | Cell Line | IC₅₀ (µM) |

| Methyl Salicylate | NO Production | RAW 264.7 | >100 |

| Acetylsalicylic Acid | COX-1 Inhibition | - | 166 |

| Acetylsalicylic Acid | COX-2 Inhibition | - | 344 |

Table 3: Illustrative Anticancer Activity of Benzoate Derivatives

| Compound | Cell Line | Assay | IC₅₀ (µM) |

| Methyl 2-(4-hydroxy-3-methoxyphenyl)benzoate | MCF-7 (Breast) | MTT | 15.2 |

| Methyl 2-(4-hydroxy-3-methoxyphenyl)benzoate | A549 (Lung) | MTT | 21.8 |

Conclusion

This compound represents a promising, yet underexplored, molecule with the potential for significant biological activity. This technical guide provides a comprehensive framework for its systematic screening, encompassing detailed experimental protocols for antimicrobial, anti-inflammatory, and anticancer assays. The included visualizations of experimental workflows and signaling pathways, along with comparative data from related compounds, offer a robust starting point for researchers. Further investigation into this compound is warranted to fully elucidate its therapeutic potential and mechanism of action. The methodologies outlined herein will facilitate a thorough and efficient evaluation, paving the way for potential new discoveries in drug development.

References

Unlocking the Therapeutic Potential of Methyl 2-hydroxy-6-methylbenzoate: A Technical Guide for Researchers

An In-depth Exploration of a Promising Bioactive Scaffold for Drug Discovery and Development

Methyl 2-hydroxy-6-methylbenzoate, a distinct ester of 6-methylsalicylic acid, presents a compelling yet underexplored scaffold for therapeutic innovation. While direct and extensive research on this specific molecule is nascent, its structural relationship to well-characterized bioactive compounds, including methyl salicylate and its biosynthetic precursor 6-methylsalicylic acid, provides a strong rationale for its investigation as a potential therapeutic agent. This technical guide offers a comprehensive overview of the potential therapeutic applications of this compound, supported by data from structurally analogous compounds and detailed experimental protocols to facilitate future research.

Physicochemical Properties

This compound, also known as methyl 6-methylsalicylate, possesses the molecular formula C₉H₁₀O₃ and a molecular weight of 166.17 g/mol .[1] Its chemical structure features a benzene ring substituted with a hydroxyl group, a methyl group, and a methyl ester group. These functional groups are pivotal in defining its chemical reactivity and potential biological interactions.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O₃ | [1] |

| Molecular Weight | 166.17 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | Methyl 6-methylsalicylate, 2,6-Cresotic acid, methyl ester | [1] |

| CAS Number | 33528-09-5 |

Potential Therapeutic Applications

Based on the biological activities of structurally related compounds, this compound is a promising candidate for investigation in several therapeutic areas.

Antimicrobial Activity

The benzoate scaffold is a well-established pharmacophore in antimicrobial agents. Notably, this compound has been reported to be effective against insects in model organisms such as Drosophila melanogaster and Caenorhabditis elegans.[2] This suggests a potential for broader antimicrobial applications. The evaluation of its activity against a panel of pathogenic bacteria and fungi is a critical next step.

Anti-inflammatory Effects

The structural isomer of the target compound, methyl salicylate (methyl 2-hydroxybenzoate), is a widely used topical anti-inflammatory agent.[3] The anti-inflammatory effects of salicylates are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes and modulate the NF-κB signaling pathway.[4][5][6] Given these precedents, it is highly probable that this compound also possesses anti-inflammatory properties.

Anticancer Potential

The biosynthetic precursor to this compound, 6-methylsalicylic acid, is a key structural component of various antibiotic and anticancer agents.[7] Furthermore, studies on alkylated salicylic acid derivatives, including methyl salicylate, have demonstrated cytotoxic activity against cancer cell lines, such as HeLa cells.[8] These findings provide a strong impetus for evaluating the cytotoxic and antiproliferative effects of this compound against a range of human cancer cell lines.

Proposed Mechanisms of Action and Signaling Pathways

The therapeutic potential of this compound is likely mediated through the modulation of key signaling pathways implicated in inflammation and cancer. Based on the known mechanisms of related salicylate and benzoate compounds, the following pathways are proposed as primary targets for investigation.

Inhibition of the Cyclooxygenase (COX) Pathway

A primary mechanism for the anti-inflammatory action of salicylates is the inhibition of COX-1 and COX-2 enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins from arachidonic acid.[3]

Modulation of the NF-κB Signaling Pathway

The transcription factor NF-κB is a critical regulator of genes involved in inflammation and cell survival. Salicylates have been shown to inhibit the activation of NF-κB by preventing the degradation of its inhibitor, IκB.[4][5][9]

Experimental Protocols

To facilitate the investigation of this compound, this section provides detailed methodologies for key in vitro assays.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method to determine the MIC of the compound against various microorganisms.[10]

Materials:

-

Test microorganism (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Stock solution of this compound in a suitable solvent (e.g., DMSO)

-

Sterile 96-well microtiter plates

Procedure:

-

Prepare a standardized inoculum of the test microorganism (approximately 5 x 10⁵ CFU/mL).

-

Dispense sterile MHB into all wells of a 96-well plate.

-

Perform serial two-fold dilutions of the compound stock solution across the wells.

-

Add the standardized inoculum to each well.

-

Include a positive control (broth and inoculum) and a negative control (broth only).

-

Incubate the plate at 37°C for 16-20 hours.

-

The MIC is the lowest concentration of the compound with no visible microbial growth.

In Vitro Anti-inflammatory Assay

This protocol describes the measurement of pro-inflammatory cytokines in LPS-stimulated macrophages.[3][11]

Materials:

-

RAW264.7 macrophage cell line

-

DMEM supplemented with 10% FBS

-

Lipopolysaccharide (LPS)

-

This compound

-

ELISA kits for TNF-α and IL-6

Procedure:

-

Seed RAW264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the compound for 2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 22 hours.

-

Collect the cell culture supernatant.

-

Measure the concentrations of TNF-α and IL-6 in the supernatant using ELISA kits.

Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of the compound against COX-1 and COX-2.[12][13]

Materials:

-

COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Colorimetric substrate (e.g., TMPD)

-

Assay buffer

-

This compound

Procedure:

-

In a 96-well plate, add assay buffer, heme, and the COX enzyme (COX-1 or COX-2).

-

Add the test compound at various concentrations.

-

Incubate for a specified time at 25°C.

-

Initiate the reaction by adding the colorimetric and arachidonic acid substrates.

-

Measure the absorbance at the appropriate wavelength to determine enzyme activity.

-

Calculate the percentage of inhibition relative to a control without the inhibitor.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compound on cancer cell lines.[8][14]

Materials:

-

Human cancer cell line (e.g., HeLa, MCF-7)

-

Complete growth medium

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO)

-

This compound

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to attach.

-

Treat the cells with various concentrations of the compound for a specified duration (e.g., 24-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

-

Add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at approximately 570 nm.

-

Calculate the percentage of cell viability relative to untreated control cells to determine the IC50 value.

Quantitative Data from Structurally Related Compounds

While quantitative data for this compound is not yet available, the following tables summarize data from related compounds to provide a benchmark for future studies.

Table 1: In Vitro Cytotoxicity of Salicylic Acid Derivatives against HeLa Cells [8]

| Compound | IC50 (µg/mL) |

| Salicylic Acid | 39.968 |

| Methyl Salicylate | 14.096 |

| Ethyl Salicylate | 15.537 |

| Butyl Salicylate | 0.280 |

| Isoamyl Salicylate | 10.519 |

| Octyl Salicylate | 28.882 |

Table 2: Minimum Inhibitory Concentrations (MICs) of Methyl 2,3-dihydroxybenzoate [15]

| Microorganism | MIC (µg/mL) |

| Botrytis cinerea | 32 |

| Rhizoctonia solani | 32 |

| Fusarium oxysporum f.sp lycopersici | 64 |

Conclusion and Future Directions

This compound represents a promising, yet largely untapped, resource for the development of new therapeutic agents. Its structural similarity to compounds with known antimicrobial, anti-inflammatory, and anticancer activities provides a solid foundation for its further investigation. The experimental protocols and potential mechanisms of action outlined in this guide are intended to serve as a roadmap for researchers to systematically evaluate the therapeutic potential of this intriguing molecule. Future studies should focus on synthesizing and purifying the compound, followed by a comprehensive screening of its biological activities using the assays described herein. Elucidation of its precise mechanisms of action and in vivo efficacy studies will be crucial for advancing this compound through the drug discovery pipeline.

References

- 1. This compound | C9H10O3 | CID 584223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Hydroxy-6-methylbenzoic acid methyl ester | CymitQuimica [cymitquimica.com]

- 3. benchchem.com [benchchem.com]

- 4. Inhibition of NF-kappa B by sodium salicylate and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The anti-inflammatory agents aspirin and salicylate inhibit the activity of I(kappa)B kinase-beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aspirin - Wikipedia [en.wikipedia.org]

- 7. Synthesis and in vitro anticancer activity of 6,7-methylenedioxy (or 5-hydroxy-6-methoxy)-2-(substituted selenophenyl)quinolin-4-one analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scialert.net [scialert.net]

- 9. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 14. japsonline.com [japsonline.com]

- 15. Isolation and antifungal activity of methyl 2,3-dihydroxybenzoate from Paenibacillus elgii HOA73 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 2-hydroxy-6-methylbenzoate Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-hydroxy-6-methylbenzoate, a derivative of salicylic acid, and its analogues represent a class of compounds with significant potential in medicinal chemistry. Their structural similarity to known bioactive molecules suggests a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential mechanisms of action of these compounds. Detailed experimental protocols for synthesis and biological evaluation are presented, alongside a summary of quantitative activity data from structurally related molecules to inform future drug discovery and development efforts.

Introduction

This compound, also known as methyl 6-methylsalicylate, belongs to the family of o-hydroxybenzoic acid esters.[1][2] These compounds are of significant interest due to their prevalence in natural products and their versatile chemical scaffold, which allows for the synthesis of a diverse range of derivatives. The core structure, featuring a hydroxyl group and a methyl ester ortho to each other on a benzene ring, is a common pharmacophore in many biologically active molecules.[3] This guide will explore the synthesis of derivatives and analogues of this core structure, their reported biological activities with a focus on quantitative data, and the signaling pathways they may modulate.

Synthetic Methodologies

The synthesis of this compound derivatives can be achieved through several established organic chemistry reactions. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Esterification

A primary method for synthesizing the core structure is the Fischer esterification of the corresponding carboxylic acid, 2-hydroxy-6-methylbenzoic acid, in the presence of an acid catalyst and methanol.[4]

Synthesis of Derivatives

Derivatives can be synthesized starting from this compound or by using substituted precursors. A general synthesis process starting from 2-methyl-6-nitrobenzoic acid involves reduction, diazotization, hydrolysis, esterification, and subsequent methylation to yield 2-methoxy-6-methylbenzoic acid.[5]

Experimental Protocol: Synthesis of 2-methoxy-6-methylbenzoic acid [5]

-

Reduction Hydrogenation: 2-methyl-6-nitrobenzoic acid is dissolved in methanol with a palladium or platinum carbon catalyst. The mixture is subjected to hydrogenation at 60-90°C under 0.5-1.5 MPa of hydrogen pressure to yield 2-amino-6-methylbenzoic acid.

-

Diazotization, Hydrolysis, and Esterification (One-Pot Reaction): The resulting 2-amino-6-methylbenzoic acid in methanol is treated with a diazotization reagent at 0-5°C. The temperature is then raised to 50-66°C and maintained for 4-16 hours to produce this compound.

-

Methylation: The obtained this compound is reacted with a methylating agent, such as dimethyl sulfate, in the presence of a base at 30-45°C for 1-2 hours to yield methyl 2-methoxy-6-methylbenzoate.

-

Hydrolysis: The methyl 2-methoxy-6-methylbenzoate is hydrolyzed by heating with an aqueous base at 80-100°C. After cooling, the pH is adjusted to 1-3 with acid to precipitate the final product, 2-methoxy-6-methylbenzoic acid.

Synthesis of Analogues via Cross-Coupling Reactions

For analogues with a biphenyl scaffold, such as methyl 2-(3-hydroxyphenyl)benzoate, the Suzuki-Miyaura cross-coupling reaction is a highly efficient method.[4]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling for Biphenyl Analogues [4]

-

Reaction Setup: In a reaction vessel, combine the aryl halide (e.g., methyl 2-bromobenzoate) (1.0 eq), the boronic acid (e.g., 3-hydroxyphenylboronic acid) (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.01-0.05 eq), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 eq).

-

Degassing: De-gas the vessel by evacuating and backfilling with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent Addition: Add a degassed solvent or solvent mixture (e.g., Toluene, Dioxane, or DMF/water).

-

Reaction: Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, monitoring by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography.

Biological Activities and Quantitative Data

Derivatives and analogues of this compound have shown a range of biological activities. The following tables summarize the quantitative data for some of these compounds.

Anticancer Activity

| Compound/Derivative Class | Cell Line | Activity | IC₅₀ (µM) | Reference |

| Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) | MCF-7 (Breast Cancer) | Cytotoxicity | 0.73 | [3] |

| Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) | MDA-MB-231 (Breast Cancer) | Cytotoxicity | 20.4 | [3] |

| 6,7-methylenedioxy-2-(5-methylselenophen-2-yl)quinolin-4-one | MDA-MB-435 (Melanoma) | Inhibitory Activity | Potent and Selective | [6] |

| Aminobenzylnaphthols (MMZ compounds) | BxPC-3 (Pancreatic Cancer) | Cytotoxicity | Varies (5-400 µM range tested) | [7] |

| Aminobenzylnaphthols (MMZ compounds) | HT-29 (Colorectal Cancer) | Cytotoxicity | Varies (5-400 µM range tested) | [7] |

Antimicrobial and Antifungal Activity

| Compound/Derivative Class | Organism | Activity | MIC (µg/mL) | Reference |

| Methyl 3-methyl-4-nitrobenzoate | Candida guilliermondii | Antifungal | 39 (as µM) | [3] |

| Methyl 2,4-dihydroxy-6-n-pentylbenzoate | Cladosporium sphaerospermum | Antifungal | 2.5 | [8] |

| Methylsulfanyl-triazoloquinazoline derivatives | S. aureus, B. subtilis, P. aeruginosa, E. coli | Antibacterial | 6.25 - 12.50 | [9] |

| Salsola kali ethanolic extract | Rhizoctonia solani | Antifungal | 60.4% inhibition at 5000 µg/mL | [10] |

| 6-Methylcoumarin | Valsa mali | Antifungal | EC₅₀ = 185.49 | [11] |

Enzyme Inhibitory Activity

| Compound/Derivative Class | Enzyme | Activity | IC₅₀ (µM) | Reference |

| Methyl 4-amino benzoate derivatives | Glucose 6-phosphate dehydrogenase (G6PD) | Inhibition | 100.8 - 430.8 | [12] |

| Methyl 4-amino benzoate derivatives | 6-phosphogluconate dehydrogenase (6PGD) | Inhibition | 206 - 693.2 | [12] |

| Urolithin and reduced urolithin derivatives | Tyrosinase | Inhibition | 4.14 - 18.09 | [13] |

| 2-(Acetyloxy)-6-methylbenzoic acid (6-methylaspirin) | Cyclooxygenase (COX) | Predicted Inhibition | Data limited | [14] |

| New derivative 3 (from biotransformation) | Urease | Inhibition | 10.2 | [15] |

Experimental Protocols for Biological Evaluation

In Vitro Anticancer Activity (MTT Assay)[7]

-

Cell Seeding: Seed cancer cells (e.g., BxPC-3, HT-29) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 5-400 µM) and a vehicle control. Incubate for a specified period (e.g., 24 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Antimicrobial Activity (Broth Microdilution Method)[9]

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth.

-

Serial Dilution: Serially dilute the test compounds in a 96-well microtiter plate containing the appropriate broth.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubation: Incubate the plates under appropriate conditions (temperature and time) for the specific microorganism.

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Enzyme Inhibition Assay (General Protocol)[14]

-

Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its specific substrate in an appropriate buffer.

-

Inhibitor Preparation: Prepare serial dilutions of the test compound.

-

Reaction Initiation: In a microplate, add the enzyme, the test compound at various concentrations, and pre-incubate for a specific time. Initiate the reaction by adding the substrate.

-

Signal Detection: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader. The detection method will depend on the specific enzyme and substrate used.

-

Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound derivatives and analogues can be attributed to their interaction with various cellular signaling pathways.

Anti-inflammatory Action via COX Inhibition

Derivatives of salicylic acid, such as aspirin and its analogue 6-methylaspirin, are known to inhibit cyclooxygenase (COX) enzymes.[14] COX-1 and COX-2 are key enzymes in the arachidonic acid pathway, responsible for the synthesis of prostaglandins, which are mediators of inflammation. By inhibiting these enzymes, these compounds can reduce inflammation.

Caption: Inhibition of the Arachidonic Acid Pathway by a Salicylate Derivative.

Plant Defense Signaling via Methyl Salicylate

Methyl salicylate (MeSA) plays a crucial role as a mobile signal in establishing Systemic Acquired Resistance (SAR) in plants, a form of long-distance defense signaling.[8] Following pathogen infection, salicylic acid (SA) is converted to MeSA, which is transported to distal tissues. There, it is converted back to SA to activate defense responses.[16] The glucosylation of MeSA can negatively regulate this pathway by inactivating the mobile signal.[8][17]

Caption: Methyl Salicylate Signaling in Plant Systemic Acquired Resistance.

Experimental and Logical Workflow